![molecular formula C53H70N12O20 B1496590 Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 CAS No. 891198-38-2](/img/structure/B1496590.png)
Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2
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Overview
Description
“Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2” is a highly selective substrate for matrix metalloproteases 12 (MMP12) with a kcat/Km value of 1.8510⁵ M⁻¹s⁻¹ . It is a poor substrate of other MMPs with the exception of MMP13 (kcat/Km = 0.5310⁵ M⁻¹s⁻¹) and MMP9 (0.33*10⁵ M⁻¹s⁻¹) .
Molecular Structure Analysis
The molecular weight of this compound is 1195.21 . Its molecular formula is C₅₃H₇₀N₁₂O₂₀ .Physical And Chemical Properties Analysis
This compound is soluble in DMSO . It should be stored at temperatures below -15°C .Scientific Research Applications
. It is used to study the enzymatic activity and kinetics of MMP-12, which plays a crucial role in tissue remodeling and degradation of the extracellular matrix. Researchers can use this substrate to measure enzyme velocity and calculate kinetic parameters, providing insights into the enzyme’s mechanism of action.
Cancer Research
MMPs are involved in cancer progression, particularly in processes like angiogenesis, tumor growth, and metastasis. The use of Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 allows researchers to study the role of MMP-12 and related enzymes in cancerous tissues and to explore the therapeutic potential of modulating these enzymes .
Cardiovascular Research
In cardiovascular research, MMPs are known to contribute to plaque instability and aneurysm formation. The selective nature of this FRET substrate makes it an excellent tool for studying the specific roles of MMP-12 and MMP-13 in cardiovascular diseases, aiding in the identification of novel targets for intervention .
Mechanism of Action
Target of Action
The primary target of Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 is Matrix Metalloproteinase-12 (MMP-12). MMP-12 is a highly selective enzyme that plays a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration .
Mode of Action
Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 acts as a FRET substrate for MMP-12. It has a high selectivity for MMP-12 with a kcat/Km value of 1.85 · 10⁵ M⁻¹s⁻¹. It is a poor substrate for other MMPs, with the exception of MMP-13 (kcat/Km = 0.53 · 10 ⁵ M⁻¹s⁻¹) and MMP-9 (0.33 · 10⁵ M⁻¹s⁻¹) .
Biochemical Pathways
The compound’s interaction with MMP-12 triggers a series of biochemical reactions that lead to the degradation of the extracellular matrix. This process is crucial for various physiological and pathological processes, including embryogenesis, tissue remodeling, inflammation, and tumor invasion .
Result of Action
The action of Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 on MMP-12 leads to the degradation of the extracellular matrix. This can result in changes in tissue structure and function, and influence processes such as cell migration and tissue remodeling .
properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-amino-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H70N12O20/c1-26(2)18-36(61-53(79)39-8-7-17-63(39)43(67)20-29-21-46(72)85-41-23-31(84-6)10-11-32(29)41)49(75)56-25-42(66)58-37(19-27(3)4)52(78)60-35(14-16-45(70)71)51(77)59-34(13-15-44(68)69)50(76)57-28(5)48(74)62-38(47(54)73)24-55-33-12-9-30(64(80)81)22-40(33)65(82)83/h9-12,21-23,26-28,34-39,55H,7-8,13-20,24-25H2,1-6H3,(H2,54,73)(H,56,75)(H,57,76)(H,58,66)(H,59,77)(H,60,78)(H,61,79)(H,62,74)(H,68,69)(H,70,71)/t28-,34-,35-,36-,37-,38-,39-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIVVOHCYZAJIV-PFQABZGHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H70N12O20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1195.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 |
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